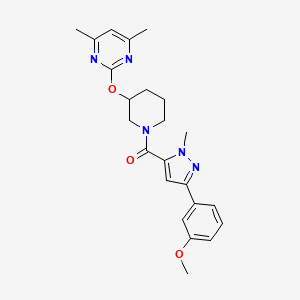

(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Description

Properties

IUPAC Name |

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-15-11-16(2)25-23(24-15)31-19-9-6-10-28(14-19)22(29)21-13-20(26-27(21)3)17-7-5-8-18(12-17)30-4/h5,7-8,11-13,19H,6,9-10,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFGAQHNFBPNQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Pyrimidine Derivatives

Example :

- (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone () Structural Differences:

- Replaces the piperidinyloxy-pyrimidine with a pyrazolo[3,4-d]pyrimidinylamino group.

- Features a dimethylpyrazole instead of a methoxyphenyl-substituted pyrazole.

- Implications :

- The amino linkage may enhance hydrogen-bonding interactions compared to the ether bridge in the target compound.

Piperidine-Linked Hybrids

Example :

- {4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone () Structural Differences:

- Substitutes 4,6-dimethylpyrimidine with a methanesulfonylphenyl group.

- Incorporates an isoxazole ring instead of a methoxyphenylpyrazole.

- Implications :

- Isoxazole may alter electronic properties, affecting target selectivity .

Thieno-Pyrimidine Analogs

Example :

- 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones () Structural Differences:

- Replaces pyrimidine with a thieno[2,3-d]pyrimidine scaffold.

- Includes an oxadiazole ring instead of a pyrazole.

- Implications :

- Oxadiazole groups are associated with antimicrobial activity, as reported in .

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone, and how can they be addressed methodologically?

- Answer : The synthesis involves multi-step coupling reactions, particularly the formation of the piperidine-pyrimidinyl ether linkage and the pyrazole-methanone core. Challenges include regioselectivity in pyrazole substitution and steric hindrance during ether bond formation. Methodological solutions:

- Use Ullmann-type coupling or Buchwald-Hartwig amination for aryl ether formation under palladium catalysis .

- Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. For example, refluxing in ethanol with a base like K₂CO₃ can improve coupling efficiency .

- Monitor intermediates via HPLC or TLC to track reaction progress .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C3 of phenyl, methyl groups on pyrimidine) .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₂₃H₂₆N₄O₃) and detect isotopic patterns.

- X-ray crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .

- HPLC-PDA : To assess purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the reactivity and bioactivity of this compound?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack, aiding in rational synthetic modifications .

- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) to hypothesize binding modes. Use software like AutoDock Vina with crystal structures from the PDB .

- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) to prioritize targets for experimental validation .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays (e.g., IC₅₀ variability)?

- Answer :

- Dose-response standardization : Use a unified assay protocol (e.g., CellTiter-Glo for cytotoxicity) across labs to minimize variability .

- Off-target profiling : Employ panels like Eurofins’ SafetyScreen44 to identify non-specific interactions that may skew results .

- Meta-analysis : Statistically aggregate data from multiple studies using tools like RevMan to identify outliers and establish consensus bioactivity ranges .

Q. How can reaction engineering principles optimize large-scale synthesis while maintaining stereochemical integrity?

- Answer :

- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., pyrazole formation) .

- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to optimize parameters (temperature, catalyst loading, solvent ratio) for maximum yield and minimal byproducts .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.